molecular formula C8H11NO2 B063649 1-(2-Ethyl-4-methyloxazol-5-yl)ethanone CAS No. 167405-19-8

1-(2-Ethyl-4-methyloxazol-5-yl)ethanone

Cat. No.: B063649
CAS No.: 167405-19-8
M. Wt: 153.18 g/mol
InChI Key: FANPJBIOQFNELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-2-ethyl-4-methyloxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-ethyl-4-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of 5-Acetyl-2-ethyl-4-methyloxazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-ethyl-4-methyloxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives .

Scientific Research Applications

5-Acetyl-2-ethyl-4-methyloxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-ethyl-4-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

    Oxazole: The parent compound with a simpler structure.

    Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.

    Thiazole: Contains sulfur instead of oxygen in the ring.

Uniqueness: 5-Acetyl-2-ethyl-4-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

167405-19-8

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(2-ethyl-4-methyl-1,3-oxazol-5-yl)ethanone

InChI

InChI=1S/C8H11NO2/c1-4-7-9-5(2)8(11-7)6(3)10/h4H2,1-3H3

InChI Key

FANPJBIOQFNELR-UHFFFAOYSA-N

SMILES

CCC1=NC(=C(O1)C(=O)C)C

Canonical SMILES

CCC1=NC(=C(O1)C(=O)C)C

Synonyms

Ethanone, 1-(2-ethyl-4-methyl-5-oxazolyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloropentane-2,4-dione (46.5 g), propionamide (50 g) and propionic acid (151 g) were heated at 145° C. for 5 hours. The mixture was cooled to room temperature, then basified to pH 10 using 10M aqueous sodium hydroxide, and extracted with dichloromethane. The combined extracts were washed with brine, dried and the solvent removed to leave a brown oil which was purified by vacuum distillation, b.p. 70° C. at 2 mbar.
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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